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molecular formula C8H10ClN3O B184107 4-(2-Chloropyrimidin-4-yl)morpholine CAS No. 62968-37-0

4-(2-Chloropyrimidin-4-yl)morpholine

Cat. No. B184107
M. Wt: 199.64 g/mol
InChI Key: BBBSLVBHDCHLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504397B2

Procedure details

To a cooled (0° C.) suspension of 2,4-dichloropyrimidine (20)(1.0 g, 6.7 mmol) in ethanol (20 ml), which was stirred under an inert atmosphere, was added triethylamine (1.4 ml, 10.1 mmol) and then morpholine (0.59 ml, 6.7 mmol). The mixture was maintained at this temperature for 3 hours whereupon it was concentrated in vacuo, diluted with NaOH (20 ml, 1M) and extracted with EtOAc (3×20 ml). The organic extracts were combined, dried (Na2SO4), filtered and concentrated in vacuo to give a colorless solid. The crude residue was re-crystallised using EtOAc/Hexanes to give the title compound (1.21 g, 90%) as a colourless solid which required no further purification. m/z (LC-MS, ESP): 200 [M+H]+, R/T=3.26 mins
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.59 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>C(O)C>[Cl:1][C:2]1[N:7]=[C:6]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.59 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at this temperature for 3 hours whereupon it
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with NaOH (20 ml, 1M)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colorless solid
CUSTOM
Type
CUSTOM
Details
The crude residue was re-crystallised

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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